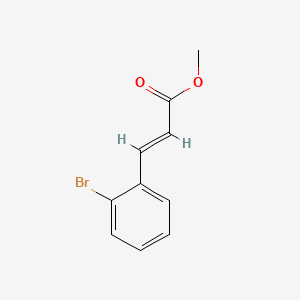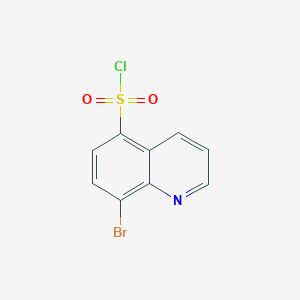![molecular formula C11H20ClNO2 B3043895 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 949153-20-2](/img/structure/B3043895.png)
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 949153-20-2 . It has a molecular weight of 233.74 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Role in Plant Biology and Ethylene Production
Research has explored the significance of compounds related to ethylene production in plants. Ethylene, a simple two-carbon atom molecule, plays a crucial role in plant biology, influencing processes like growth, development, and stress responses. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), showcases the complexity of ethylene's biological effects, including its transport mechanisms and signaling pathways in plants under stress conditions (B. V. D. Poel & D. Straeten, 2014). This research underscores the potential for studying Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride in the context of plant hormone research, particularly relating to ethylene and its precursors.
Environmental and Toxicological Studies
Studies on ethyl carbamate (urethane) and similar compounds reveal concerns about their presence in foods and beverages, highlighting the importance of understanding their environmental and health impacts. Ethyl carbamate, for instance, has been identified as a probable human carcinogen, prompting research into its formation mechanisms and strategies for reducing its levels in consumer products (J. Weber & V. Sharypov, 2009). Such studies may inform research on this compound by highlighting the need for toxicity assessments and environmental impact analyses.
Biochemical and Pharmacological Research
The exploration of biochemical pathways and the pharmacological potential of compounds is a critical area of scientific research. For example, the study of FTY720, an immunosuppressant, illustrates the investigation into the mechanisms of action, including activation of sphingosine-1-phosphate receptors and potential antitumor efficacy in cancer models (Li Zhang et al., 2013). This approach to understanding the molecular and cellular effects of compounds could be applied to this compound, particularly in the context of its potential pharmacological applications or interactions with biological systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNORKMTOWRWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)







![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)



